molecular formula C14H12N2O B1655253 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one CAS No. 3367-84-8

3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B1655253
CAS RN: 3367-84-8
M. Wt: 224.26 g/mol
InChI Key: PUNDIKJAFURLNT-UHFFFAOYSA-N
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Description

The compound “3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a pyridine ring, which is a basic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and pyridine rings. The indole ring system is aromatic and the pyridine ring is also aromatic and contains a nitrogen atom . The exact 3D structure would depend on the specific stereochemistry of the compound.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and pyridine rings. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions. The pyridine ring, being a basic heterocycle, could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, due to the presence of the nitrogen in the pyridine ring, this compound would likely be a weak base .

properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-8,12H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNDIKJAFURLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384651
Record name 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

3367-84-8
Record name 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

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